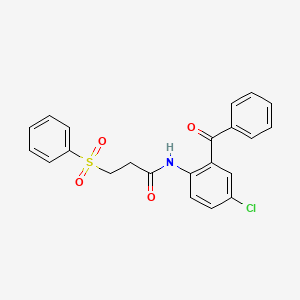

N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide: is a complex organic compound characterized by the presence of benzoyl, chlorophenyl, and phenylsulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzoyl Group: The initial step involves the acylation of a chlorophenyl compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The intermediate product is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.

Amidation: Finally, the product undergoes amidation with propanamide under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : Substitution of the chlorine atom with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding arylaminated derivatives .

-

Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ replaces chlorine with a thioether group .

Table 1: Substitution Reactions and Yields

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 90°C, 12 h | N-(2-benzoyl-4-(benzylamino)phenyl) | 78 | |

| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted derivative | 65 |

Amide Hydrolysis

The propanamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at 110°C cleaves the amide bond, producing 3-(phenylsulfonyl)propanoic acid and 2-benzoyl-4-chloroaniline .

-

Basic hydrolysis : NaOH (2N) in ethanol/water generates the corresponding carboxylate salt .

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in:

-

Reduction : LiAlH₄ reduces the sulfonyl group to a thioether, forming 3-(phenylthio)propanamide derivatives .

-

Oxidation : H₂O₂/CH₃COOH oxidizes the sulfonyl group, though this reaction is less common due to stability.

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic structures:

-

With CS₂/KOH : Forms 1,3,4-oxadiazole-2-thiol derivatives via cyclocondensation .

-

With acetonyl acetone : Produces pyrrole-fused analogs under reflux in acetic acid .

Table 2: Cyclization Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Carbondisulphide | KOH, EtOH, reflux, 6 h | 1,3,4-Oxadiazole-2-thiol | 63 | |

| 2,5-Dimethoxy-THF | AcOH, reflux, 4 h | Pyrrol-1-yl propanamide | 75 |

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C–N bonds with amines using Pd₂(dba)₃/Xantphos .

Acylation and Alkylation

The secondary amine in hydrolysis products can be functionalized:

-

Acylation : Acetic anhydride/pyridine yields N-acetylated derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH .

Key Research Findings

-

The compound’s sulfonyl group enhances electrophilicity at the chlorophenyl ring, accelerating NAS .

-

Cyclization reactions exhibit moderate yields (60–75%), with oxadiazole derivatives showing antimicrobial potential .

-

Hydrolysis products serve as intermediates for synthesizing bioactive molecules, including protease inhibitors .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways and targets depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

- N-(2-benzoyl-4-chlorophenyl)formamide

- N-(2-benzoyl-4-chlorophenyl)-2-phenoxypropanamide

Comparison: N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.

Biologische Aktivität

N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is a synthetic compound notable for its complex structure, which includes benzoyl, chlorophenyl, and phenylsulfonyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore for drug development targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the benzoyl and phenylsulfonyl groups facilitates binding to specific receptors or enzymes, potentially modulating their functions. Notably, this compound has been identified as an inhibitor of CCR2 and CCR9 receptor functions, which are critical in inflammatory responses and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains and fungi . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs indicate a promising potential.

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its application in drug development. Preliminary toxicity assessments suggest that while the compound may possess potent biological activity, it also exhibits relatively low cytotoxicity, making it a candidate for further therapeutic exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Structure | Inhibitor of CCR2 and CCR9 | Low cytotoxicity |

| N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide | - | Moderate antimicrobial activity | Moderate toxicity |

| N-(2-benzoyl-4-chlorophenyl)-formamide | - | Anticancer properties observed | High toxicity |

This comparison illustrates that while this compound shares some biological activities with its analogs, it stands out due to its unique sulfonamide group which may enhance its pharmacological profile.

Study 1: Inhibition of CCR Receptors

A study focused on the inhibition of CCR2 and CCR9 receptors demonstrated that derivatives similar to this compound could effectively block these pathways, suggesting potential applications in treating inflammatory diseases and certain cancers .

Study 2: Antimicrobial Screening

In another investigation assessing antimicrobial properties, compounds structurally related to this compound were tested against various pathogens. Results indicated significant antibacterial activity, supporting the hypothesis that this compound could possess similar effects .

Study 3: Toxicity Assessment

A toxicity assessment conducted by the US EPA revealed that while compounds in this class exhibit potent biological activities, they also maintain a favorable safety profile with low cytotoxicity levels. This finding enhances the viability of further development into therapeutic agents .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQEOBTWMBYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.